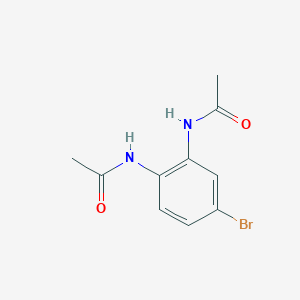

N-(2-acetamido-4-bromophenyl)acetamide

描述

Contextualization of Acetamide (B32628) and Halogenated Phenyl Amide Scaffolds in Organic Chemistry

The molecular architecture of N-(2-acetamido-4-bromophenyl)acetamide is built upon two fundamental and significant scaffolds in organic chemistry: the acetamide group and a halogenated phenyl amide core.

Acetamide Scaffolds: Acetamide (CH₃CONH₂) is the simplest amide derived from acetic acid. The amide functional group is a cornerstone of organic and biological chemistry, forming the peptide bonds that link amino acids into proteins. In synthetic chemistry, acetamide and its derivatives are versatile building blocks and intermediates. The acetamido group (-NHCOCH₃) is often used as a protecting group for amines due to its relative stability under various reaction conditions. Furthermore, acetanilide (B955) (N-phenylacetamide) and its substituted derivatives have been a subject of extensive research, showing a wide range of biological activities, including analgesic and antipyretic properties. rjptonline.org The incorporation of the acetamido group can influence a molecule's solubility, polarity, and ability to form hydrogen bonds, which are critical for its interaction with biological targets.

Historical Perspectives on the Synthesis and Initial Investigations of this compound and Analogues

While there is no specific historical information available for this compound, the synthesis and study of its analogues have been documented.

A closely related analogue is N-(4-bromophenyl)acetamide , also known as p-bromoacetanilide. This compound can be synthesized by the acetylation of 4-bromoaniline (B143363) with acetic anhydride (B1165640). youtube.com Its synthesis is a standard procedure in undergraduate organic chemistry labs to demonstrate electrophilic aromatic substitution and the use of protecting groups. youtube.com Historically, acetanilide derivatives were among the first synthetic molecules to be used as pharmaceuticals, and their halogenated versions were synthesized to explore structure-activity relationships.

Another relevant analogue is 2-bromo-N-(4-bromophenyl)acetamide . This compound has been synthesized and its crystal structure has been determined. The synthesis involves the reaction of 4-bromoaniline with bromoacetyl chloride. nih.gov X-ray crystallography studies of this molecule have provided insights into the conformation of the amide linkage and the intermolecular interactions, such as hydrogen bonding, which dictate its packing in the solid state. nih.govresearchgate.net These studies are crucial for understanding the physicochemical properties of this class of compounds.

The synthesis of this compound would likely involve a multi-step process, potentially starting from a di-substituted aniline (B41778) derivative.

Current Research Gaps and Motivations for In-Depth Studies on this compound

Given the absence of published research on this compound, the field is wide open for investigation. The primary research gap is the complete lack of data on its synthesis, characterization, and properties.

Motivations for studying this compound would stem from the known activities of its structural components and analogues:

Medicinal Chemistry: Many acetanilide derivatives exhibit biological activity. rjptonline.orgmdpi.comnih.gov The presence of two acetamido groups and a bromine atom on the phenyl ring presents a unique combination of functional groups. Research could be motivated by the desire to explore its potential as an anticancer, anti-inflammatory, or antimicrobial agent. For instance, some acetanilide derivatives have been investigated as inhibitors of enzymes like histone deacetylases. nih.gov

Materials Science: The ability of amides to form strong hydrogen bonds can lead to the formation of ordered supramolecular structures. The specific substitution pattern of this compound could result in interesting solid-state properties, making it a candidate for studies in crystal engineering and materials science.

Synthetic Methodology: The development of a novel and efficient synthetic route to this di-acetamido compound would be a valuable contribution to organic synthesis.

Scope and Objectives of Academic Inquiry into the Compound

A comprehensive academic investigation of this compound would encompass the following scope and objectives:

Synthesis and Optimization: The primary objective would be to develop a reliable and high-yielding synthetic pathway to the compound. This would involve exploring different starting materials and reaction conditions.

Structural and Physicochemical Characterization: A crucial objective would be the unambiguous confirmation of its structure using a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the carbon-hydrogen framework.

Infrared (IR) spectroscopy to identify the functional groups, particularly the amide C=O and N-H bonds.

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

Single-crystal X-ray diffraction, if suitable crystals can be obtained, to determine its precise three-dimensional structure and intermolecular interactions.

Exploration of Chemical Reactivity: Investigating the reactivity of the compound, for example, the potential for further substitution on the aromatic ring or reactions involving the amide groups.

Screening for Biological Activity: A preliminary screening of the compound for various biological activities (e.g., cytotoxicity against cancer cell lines, antimicrobial activity) would be a key objective to assess its therapeutic potential.

Detailed Research Findings

As there are no direct research findings for this compound, the following table presents crystallographic data for a related analogue, 2-bromo-N-(4-bromophenyl)acetamide , to provide an example of the type of detailed data that would be sought for the title compound. nih.govresearchgate.net

Interactive Data Table: Crystal Data and Structure Refinement for 2-bromo-N-(4-bromophenyl)acetamide

| Parameter | Value |

| Empirical Formula | C₈H₇Br₂NO |

| Formula Weight | 292.97 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.4987 (3) |

| b (Å) | 23.152 (1) |

| c (Å) | 9.1098 (5) |

| β (°) | 99.713 (6) |

| Volume (ų) | 935.22 (9) |

| Z | 4 |

| Temperature (K) | 303 |

| Radiation type | Mo Kα |

| Measured Reflections | 3065 |

| Independent Reflections | 1661 |

Structure

3D Structure

属性

IUPAC Name |

N-(2-acetamido-4-bromophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c1-6(14)12-9-4-3-8(11)5-10(9)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHSOKCBXZMXTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Br)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Pathways for N 2 Acetamido 4 Bromophenyl Acetamide

Optimized Laboratory and Scalable Synthesis Protocols

The efficient and scalable synthesis of N-(2-acetamido-4-bromophenyl)acetamide is paramount for its utility in subsequent chemical manufacturing. Scientists have investigated a range of methods to enhance its production for both research and industrial purposes.

Direct Amidation and Acylation Strategies

Direct amidation and acylation reactions are a principal route for synthesizing this compound. These methods typically involve the reaction of an appropriate aniline (B41778) precursor with an acylating agent. One common approach is the acylation of 4-bromo-1,2-phenylenediamine using agents like acetic anhydride (B1165640) or acetyl chloride. nih.govchemicalbook.com The reaction proceeds through the nucleophilic attack of the amino groups on the carbonyl carbon of the acylating agent. The presence of two amino groups in the starting material necessitates careful control over stoichiometry and reaction conditions to selectively achieve the desired di-acetylated product.

Another documented strategy begins with 4-bromoaniline (B143363), which is first acylated to form N-(4-bromophenyl)acetamide. researchgate.netnih.gov This intermediate can then undergo further transformations to introduce the second acetamido group at the ortho position. For instance, a solution of 4-bromoaniline and 2-thienylacetyl chloride in tetrahydrofuran (B95107) can be stirred to produce N-(4-bromophenyl)-2-(2-thienyl)acetamide. nih.gov

A related synthesis involves reacting 4-bromoaniline with bromoacetyl chloride to produce 2-bromo-N-(4-bromophenyl)acetamide. nih.gov These methods highlight the versatility of direct acylation in building the core structure of the target molecule.

Regioselective Bromination of Precursor Acetamides

Regioselective bromination of a precursor acetamide (B32628) is a critical strategy for introducing the bromine atom at the correct position on the aromatic ring. A common starting material for this approach is N-(2-acetamidophenyl)acetamide. The bromination of this substrate must be precisely controlled to ensure the bromine atom is added at the para-position relative to one of the acetamido groups.

The directing influence of the substituents on the aromatic ring is key to achieving this regioselectivity. The acetamido group is an ortho, para-director. With two such groups present, the steric hindrance and electronic effects guide the incoming electrophile. N-Bromosuccinimide (NBS) is a frequently used brominating agent for this type of transformation, often in the presence of a catalyst like active aluminum oxide. nih.gov The reaction mechanism entails the electrophilic attack of a bromine cation on the electron-rich aromatic ring.

A greener approach to bromination has been described for the synthesis of 4-bromoacetanilide from acetanilide (B955) using a ceric ammonium (B1175870) nitrate-KBr combination in an ethanol-water medium. sci-hub.stresearchgate.net This method avoids the use of hazardous molecular bromine. sci-hub.st

| Starting Material | Reagent(s) | Key Transformation | Product |

| Aniline | Acetic Anhydride | Acylation | Acetanilide |

| Acetanilide | Ceric ammonium nitrate, KBr | Regioselective Bromination | 4-Bromoacetanilide |

| 4-Bromoaniline | Bromoacetyl chloride | Acylation | 2-Bromo-N-(4-bromophenyl)acetamide nih.gov |

| 4-Bromoaniline | Acetic acid | Acylation | N-(4-Bromophenyl)acetamide researchgate.netnih.gov |

Multistep Convergent Synthesis Approaches

For example, a multistep synthesis of 4-bromo-2-chloroaniline (B1269894) from aniline has been described, which involves the initial protection of the amino group as an acetamido group. researchgate.net This is followed by sequential electrophilic aromatic substitution reactions to introduce the bromine and chlorine atoms, and finally, deprotection of the acetamido group. researchgate.net A similar convergent strategy could be envisioned for this compound, where a protected and functionalized aniline derivative is coupled with an appropriate acetylating fragment in the final step. The selection of protecting groups and coupling reagents is vital for the success of such a synthesis.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of this compound is a significant area of focus, aiming to minimize the environmental footprint of chemical manufacturing.

Solvent-Free or Environmentally Benign Solvent Systems

Traditional organic syntheses frequently employ volatile and hazardous solvents. Research into greener alternatives for the synthesis of this compound has explored solvent-free reaction conditions and the use of environmentally benign solvents. For instance, the transamidation of amides with amines has been achieved under solvent-free conditions. researchgate.net

When solvents are necessary, greener options such as water and ethanol (B145695) are being investigated. sci-hub.st A practical, two-step synthesis of 4-bromoacetanilide from aniline has been developed using an ethanolic-aqueous medium for the bromination step. sci-hub.stresearchgate.net These solvents are less toxic and have a lower environmental impact compared to commonly used chlorinated hydrocarbons.

Catalyst-Mediated Synthesis for Enhanced Efficiency

Catalysts can greatly improve the efficiency and sustainability of the synthesis of this compound. Catalytic methods can facilitate reactions under milder conditions, shorten reaction times, and enhance selectivity, thereby reducing the formation of byproducts.

In acylation reactions, the use of a catalytic amount of zinc acetate (B1210297) in acetic acid under microwave irradiation has been reported for the chemoselective N-acetylation of amines. sci-hub.st Another approach utilizes ammonium iodide to promote the N-acylation of amines via the transamidation of DMF and DMA under metal-free conditions. researchgate.net For bromination, the use of active aluminum oxide as a catalyst with N-bromosuccinimide has been shown to be effective. nih.gov These catalytic systems offer advantages in terms of reduced waste and easier product isolation compared to traditional stoichiometric reagents.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Use of Greener Solvents | Utilizing ethanol-water mixtures for bromination reactions. sci-hub.stresearchgate.net | Reduced toxicity and environmental harm. |

| Solvent-Free Conditions | Performing transamidation reactions without a solvent. researchgate.net | Elimination of solvent waste and potential for increased reaction speed. |

| Catalysis | Employing catalysts like zinc acetate, ammonium iodide, or aluminum oxide for acylation and bromination. nih.govsci-hub.stresearchgate.net | Minimized waste, milder reaction conditions, and simplified product purification. |

Reaction Kinetics and Mechanistic Investigations of Key Synthetic Transformations

The primary route to this compound involves the diacetylation of 4-bromo-1,2-phenylenediamine. This precursor is typically synthesized from o-phenylenediamine (B120857) through a process of acetylation, followed by bromination and subsequent hydrolysis. chemicalbook.comgoogle.com The kinetics and mechanism of the diacetylation step are crucial for optimizing the reaction and are analogous to the well-studied N-acetylation of similar aromatic diamines.

The N-acetylation of p-phenylenediamine (B122844) (PPD), a related compound, has been shown to be a sequential process, yielding both mono- and di-acetylated products. nih.gov Kinetic studies on PPD reveal that the formation of the monoacetylated intermediate (monoacetyl-PPD or MAPPD) and the final diacetylated product (N,N'-diacetyl-PPD or DAPPD) are catalyzed by the N-acetyltransferase 1 (NAT1) enzyme in biological systems. nih.gov The rates of these reactions exhibit a significant variation, with the formation of MAPPD ranging from 0.41 to 3.68 nmol/mg/min and DAPPD formation from 0.65 to 3.25 nmol/mg protein/min in human skin cytosolic fractions. nih.gov These findings suggest that the two acetylation steps occur at comparable rates and are likely catalyzed by the same enzyme, as indicated by a high correlation (r = 0.930) between the activities for both reactions in keratinocytes. nih.gov

For the chemical synthesis of this compound, the reaction typically proceeds via the nucleophilic attack of the amino groups of 4-bromo-1,2-phenylenediamine on an acetylating agent, such as acetic anhydride. The reaction mechanism is a nucleophilic addition-elimination at the carbonyl carbon of the acetylating agent. researchgate.net The presence of two amino groups on the aromatic ring introduces competitive and sequential acetylation steps.

Table 1: Kinetic Parameters for the N-acetylation of p-Phenylenediamine

| Reaction Step | Rate Range (nmol/mg/min) | Catalyzing Enzyme |

| PPD to MAPPD | 0.41 - 3.68 | NAT1 |

| MAPPD to DAPPD | 0.65 - 3.25 | NAT1 |

This data is for the related compound p-phenylenediamine and serves as an illustrative model for the diacetylation process. nih.gov

Detailed Exploration of Transition States and Intermediates

The acetylation of the amino groups in 4-bromo-1,2-phenylenediamine proceeds through a tetrahedral intermediate. The reaction is initiated by the nucleophilic attack of the nitrogen atom of an amino group on the electrophilic carbonyl carbon of acetic anhydride. This results in the formation of a transient, high-energy tetrahedral intermediate. This intermediate is characterized by a negatively charged oxygen atom and a positively charged nitrogen atom.

The stability and subsequent breakdown of this intermediate are influenced by the electronic environment of the aromatic ring. The bromo substituent at the 4-position and the amino/acetamido groups at the 1- and 2-positions exert electronic effects that modulate the reactivity of the molecule. The intermediate then collapses, with the departure of the leaving group (acetate), to form the amide bond and regenerate the aromatic system.

Nucleophilic attack: The lone pair of electrons on the nitrogen atom attacks the carbonyl carbon of the acetylating agent.

Leaving group departure: The tetrahedral intermediate collapses, expelling the leaving group to form the stable amide product.

The process is repeated for the second amino group to yield the final diacetylated product, this compound. The relative rates of the first and second acetylation are influenced by the deactivating effect of the first acetamido group introduced onto the aromatic ring.

Stereochemical Considerations in Synthesis

The molecule this compound itself is achiral and does not possess any stereocenters. However, the spatial arrangement of the substituents on the benzene (B151609) ring and the conformation of the acetamido groups are important stereochemical features.

The planarity of the benzene ring is a defining characteristic. The C-N and C-Br bonds lie in the plane of the ring. The amide bonds of the two acetamido groups, however, can exhibit rotational isomerism (syn vs. anti conformation) around the C-N bond. In related crystal structures of N-aromatic amides, the N-H bond is often found to be in an anti-conformation relative to the C=O bond. researchgate.net

The addition of the two acetamido groups to the 1- and 2-positions of the 4-bromobenzene ring does not introduce chirality into the final molecule as there is a plane of symmetry in the starting material (4-bromo-1,2-phenylenediamine) if one considers free rotation of the amino groups. The resulting product, this compound, is also achiral.

While the final product is achiral, the principles of stereochemistry are fundamental in understanding the three-dimensional structure and potential interactions of the molecule. The orientation of the acetamido groups can influence crystal packing and intermolecular interactions, such as hydrogen bonding.

Theoretical and Computational Chemistry Investigations of N 2 Acetamido 4 Bromophenyl Acetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and reactivity indices. For N-(2-acetamido-4-bromophenyl)acetamide, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) to provide a balance of accuracy and computational cost.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. A geometry optimization calculation finds the lowest energy arrangement of the atoms, corresponding to the equilibrium geometry.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical) This table would typically display calculated values for key bond lengths (in Ångströms, Å) and dihedral angles (in degrees, °) that define the molecule's shape.

| Parameter | Atom(s) Involved | Expected Value Range |

| Bond Length | C=O | ~1.23 Å |

| C-N (amide) | ~1.36 Å | |

| C-Br | ~1.91 Å | |

| Dihedral Angle | C(ring)-C(ring)-N-C(amide) | Variable, defines twist |

| C(ring)-N-C=O | ~180° (for planarity) |

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. sigmaaldrich.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sigmaaldrich.com The HOMO acts as an electron donor, so its energy and location indicate sites susceptible to electrophilic attack. The LUMO acts as an electron acceptor, indicating sites prone to nucleophilic attack. sigmaaldrich.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nist.gov A large gap suggests high kinetic stability and low chemical reactivity, while a small gap implies the molecule is more reactive. For this compound, analysis would show the distribution of these orbitals across the molecule. Typically, the π-systems of the aromatic ring and amide groups contribute significantly to these orbitals. nist.gov

Table 2: Representative Frontier Molecular Orbital Energies (Hypothetical)

| Parameter | Description | Expected Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Negative Value |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Negative/Positive Value |

| ΔE (Gap) | E(LUMO) - E(HOMO) | Positive Value |

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. sielc.com It is invaluable for understanding intermolecular interactions, particularly hydrogen bonding and reactivity. nih.gov The map uses a color spectrum: red indicates regions of negative potential (electron-rich, e.g., around oxygen atoms), blue indicates regions of positive potential (electron-poor, e.g., around amide hydrogens), and green represents neutral potential. sigmaaldrich.com

For this compound, the ESP map would be expected to show strong negative potential around the carbonyl oxygen atoms, making them likely hydrogen bond acceptors. A positive potential would be seen on the N-H protons, identifying them as hydrogen bond donors. This visualization helps predict how the molecule will interact with itself and other molecules. sigmaaldrich.comnih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

While DFT calculates static, minimum-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. nih.gov This allows for the study of conformational flexibility and the influence of the environment, such as a solvent. nih.govnist.gov

An MD simulation of this compound, either in a vacuum or surrounded by solvent molecules (like water or ethanol), would reveal how the molecule behaves at a given temperature. It can show fluctuations in dihedral angles, the stability of intramolecular hydrogen bonds, and how solvent molecules arrange themselves around the solute. nih.govnih.gov This is particularly useful for understanding its behavior in solution, which is critical for applications in medicinal chemistry or materials science. nih.gov

Quantum Chemical Topology and Bonding Analysis (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density distribution to define chemical bonds and atomic interactions. It can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify weaker interactions like hydrogen bonds based on the properties of the electron density at specific points called bond critical points. While no specific QTAIM studies were found for the title compound, this analysis would provide deep insights into the strength and nature of the intramolecular and intermolecular bonds, such as the N-H···O hydrogen bonds that are likely to dominate its crystal structure.

Hirshfeld Surface Analysis and Energy Framework Calculations for Crystal Interactions

Hirshfeld surface analysis is a powerful graphical method for visualizing and quantifying intermolecular interactions within a crystal lattice. The surface is generated around a molecule, and the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface to create a unique fingerprint of the crystal packing environment.

For this compound, this analysis would quantify the different types of intermolecular contacts. A 2D fingerprint plot derived from the Hirshfeld surface provides a summary of these interactions, showing the percentage contribution of each type, such as H···H, C···H, O···H, and Br···H contacts.

Energy framework calculations complement this by computing the interaction energies (electrostatic, dispersion, etc.) between molecular pairs in the crystal, visualizing the strength and topology of the packing as a framework of cylinders. This would reveal the dominant forces responsible for the stability of the crystal structure. In related structures, dispersion forces are often significant, alongside hydrogen bonding.

Table 3: Representative Contributions to the Hirshfeld Surface (Hypothetical)

| Interaction Type | Percentage Contribution |

| H···H | ~40-50% |

| O···H / H···O | ~15-25% |

| C···H / H···C | ~10-20% |

| Br···H / H···Br | ~5-15% |

| Other | <5% |

In Silico Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry provides a powerful lens for understanding the electronic structure, spectroscopic characteristics, and reactivity of molecules. For this compound, while specific, dedicated in silico studies are not extensively available in the public domain, the established methodologies used for analogous compounds provide a clear framework for how such an investigation would be conducted. These theoretical approaches are crucial for complementing experimental data, assigning spectral features, and predicting molecular behavior.

Methodologies for Spectroscopic Prediction

The cornerstone of modern computational spectroscopic prediction is Density Functional Theory (DFT). This method has been successfully applied to a range of related bromo-substituted acetanilide (B955) derivatives to investigate their properties. nih.govnih.govresearchgate.net The typical approach involves:

Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by calculating the electronic energy at various geometries and finding the structure with the minimum energy. A common and robust combination of method and basis set for this purpose is B3LYP with a 6-311++G(d,p) basis set. bldpharm.com This level of theory accounts for electron correlation and provides a good balance between accuracy and computational cost for organic molecules.

Vibrational Frequency Analysis: Once the optimized geometry is obtained, the vibrational frequencies corresponding to infrared (IR) and Raman spectra are calculated. This is a standard output of DFT calculations and helps in the assignment of experimental spectra. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

NMR Chemical Shift Prediction: The prediction of ¹H and ¹³C NMR spectra is another key application. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts within the DFT framework. researchgate.net The calculated shifts are then referenced against a standard, typically Tetramethylsilane (TMS), to provide values that can be directly compared to experimental results.

Electronic Spectra (UV-Vis) Simulation: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. patsnap.com These calculations provide information on the excitation energies and oscillator strengths of the transitions, helping to understand the electronic structure and the nature of the molecular orbitals involved (e.g., HOMO-LUMO transitions).

The table below summarizes the common computational methods used for predicting spectroscopic properties of compounds analogous to this compound.

| Computational Task | Common Method | Typical Basis Set | Application |

| Geometry Optimization | DFT (B3LYP) | 6-311++G(d,p) | Finding the lowest energy molecular structure. |

| Vibrational Frequencies | DFT (B3LYP) | 6-311++G(d,p) | Predicting IR and Raman spectra. |

| NMR Chemical Shifts | GIAO-DFT | 6-311++G(d,p) | Predicting ¹H and ¹³C NMR spectra. |

| Electronic Transitions | TD-DFT | 6-311++G(d,p) | Simulating UV-Vis absorption spectra. |

This table is a representation of common methodologies based on literature for analogous compounds and does not represent a specific study on this compound.

Predicted Spectroscopic Data Analysis

In silico analysis would provide detailed insights into the spectroscopic features of this compound:

Vibrational Spectrum: Calculations would allow for the precise assignment of vibrational modes. For instance, the characteristic C=O (carbonyl) and N-H (amide) stretching frequencies could be identified and their positions rationalized based on the electronic environment and potential for intramolecular hydrogen bonding between the two adjacent acetamido groups.

NMR Spectrum: Theoretical chemical shifts would aid in the unambiguous assignment of protons and carbons in the molecule. This is particularly useful for distinguishing between the aromatic protons and the protons of the two different acetyl groups.

UV-Vis Spectrum: TD-DFT calculations would reveal the nature of the electronic transitions. For this molecule, transitions would likely involve π-π* transitions within the brominated benzene (B151609) ring and n-π* transitions associated with the carbonyl oxygen atoms. The calculations would predict the wavelength of maximum absorption (λmax).

Prediction of Reaction Pathways

Computational chemistry is also a valuable tool for exploring potential reaction pathways, such as synthesis or degradation. This is typically done by:

Mapping the Potential Energy Surface (PES): Scientists can model the transformation from reactants to products by calculating the energy of the system along the reaction coordinate.

Locating Transition States (TS): A transition state represents the highest energy point along the reaction pathway. Locating the TS geometry and calculating its energy is crucial for determining the activation energy of the reaction.

Reaction Mechanism Elucidation: By identifying reactants, intermediates, transition states, and products, a complete reaction mechanism can be proposed.

For this compound, computational studies could, for example, investigate the mechanism of its synthesis from 4-bromo-1,2-phenylenediamine and an acetylating agent. patsnap.comgoogle.com Such studies would calculate the energy barriers for each step, helping to understand the reaction kinetics and potentially optimize the reaction conditions. However, to date, no specific computational studies on the reaction pathways of this compound have been published.

Chemical Reactivity and Derivatization Strategies for N 2 Acetamido 4 Bromophenyl Acetamide

Transformations at the Bromine Atom

The carbon-bromine bond on the phenyl ring is a key site for introducing structural diversity. Its reactivity is dominated by transition-metal-catalyzed cross-coupling reactions, while classical nucleophilic substitution is less favored.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds and represent the most effective strategy for modifying the bromine-substituted position of N-(2-acetamido-4-bromophenyl)acetamide. nih.gov The aryl bromide moiety is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. researchgate.net It is widely used to synthesize biaryl compounds. For this compound, a Suzuki reaction would allow the introduction of a wide variety of aryl or vinyl substituents in place of the bromine atom. The reaction is tolerant of many functional groups, including amides.

Hypothetical Suzuki-Miyaura Reaction Conditions

| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 80-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 85-98 |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 75-90 |

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. organic-chemistry.orglibretexts.org This method is ideal for introducing alkenyl groups onto the aromatic ring. The reaction typically proceeds with trans selectivity. organic-chemistry.org Applying this to this compound could yield various cinnamic acid amide derivatives if coupled with acrylates, or styrenyl derivatives if coupled with styrene.

Illustrative Heck Reaction Conditions

| Alkene | Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | DMF or NMP | 100-140 | 70-90 |

| n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | NaOAc | DMA | 120-150 | 75-95 |

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, creating an internal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org It typically requires a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction would enable the synthesis of arylalkyne derivatives of this compound, which are valuable intermediates for further transformations or as target molecules in materials science.

Representative Sonogashira Coupling Conditions

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 | 85-98 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 60-80 | 80-95 |

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. nih.gov It is a powerful method for synthesizing arylamines. Using this reaction, the bromine atom of this compound could be replaced with a wide range of primary or secondary amines, amides, or carbamates, providing access to complex diamine derivatives.

General Buchwald-Hartwig Amination Conditions

| Amine | Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | 80-99 |

| Aniline (B41778) | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 75-95 |

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

The conversion of an aryl bromide into a Grignard reagent (ArMgBr) or an organolithium compound (ArLi) is a classic method for reversing the polarity of the carbon atom, turning it into a potent nucleophile or a strong base. masterorganicchemistry.comlibretexts.org However, this strategy is not directly applicable to this compound.

The primary obstacle is the presence of two acidic N-H protons on the amide groups. Grignard and organolithium reagents are extremely strong bases and would readily deprotonate the amide nitrogens rather than undergo the desired halogen-metal exchange or insertion at the C-Br bond. youtube.comorganic-chemistry.org This acid-base reaction would consume the organometallic reagent and prevent the formation of the desired arylmagnesium or aryllithium species. To successfully form these organometallic reagents, the acidic amide protons would first need to be protected with groups that are stable to the reaction conditions and can be removed later.

Reactions Involving the Amide Functionality

The two acetamido groups offer further opportunities for chemical modification, although their reactivity is influenced by resonance delocalization, which makes the nitrogen atoms less nucleophilic and the carbonyl carbons less electrophilic than in ketones.

Hydrolysis Kinetics and Mechanisms

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, can be catalyzed by acid or base, typically requiring heating. nih.gov For this compound, harsh conditions (e.g., concentrated HCl or NaOH at reflux) would likely be necessary to achieve hydrolysis.

Under these conditions, one or both acetamide (B32628) groups could be cleaved to yield 4-bromo-1,2-diaminobenzene. The relative rates of hydrolysis for the two amide groups could be influenced by their chemical environment. The acetamide at the 2-position is sterically hindered by the adjacent acetamido group, which might slow its rate of hydrolysis compared to the amide at the 1-position. Selective hydrolysis of only one amide group would be challenging to achieve.

N-Alkylation, Acylation, and Other Amide Modifications

Direct modification of the amide nitrogens through N-alkylation or N-acylation is generally difficult due to the low nucleophilicity of the nitrogen atom. sciencemadness.orgscribd.com The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, reducing its availability for nucleophilic attack.

Successful N-alkylation or N-acylation typically requires deprotonation of the amide with a strong base (e.g., sodium hydride) to form a more nucleophilic amidate anion. sciencemadness.org However, the presence of two amide groups in this compound complicates this approach, as issues of selectivity (which nitrogen reacts) and the potential for side reactions (such as O-acylation at the carbonyl oxygen) would need to be addressed. scribd.com The use of specific reagents and carefully controlled reaction conditions would be essential to achieve desired modifications at the amide functionalities. researchgate.netorganic-chemistry.org

Electrophilic Aromatic Substitution on the Phenyl Ring and Regioselectivity Studies

The introduction of new substituents onto the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is a key strategy for its derivatization. The regiochemical outcome of such reactions is determined by the directing effects of the three existing substituents: the two acetamido groups (-NHCOCH₃) at positions 1 and 2, and the bromine atom (-Br) at position 4.

The acetamido group is a moderately activating, ortho, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the benzene (B151609) ring through resonance. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. Conversely, the bromine atom is a deactivating, yet ortho, para-directing substituent. Its deactivating nature stems from its inductive electron-withdrawing effect, while its directing influence is due to resonance donation of its lone pairs.

In this compound, the available positions for substitution are C3, C5, and C6. The directing effects of the existing groups on these positions can be analyzed to predict the most likely site of substitution.

Position C3: This position is ortho to the acetamido group at C2, but meta to the acetamido group at C1 and the bromo group at C4.

Position C5: This site is para to the acetamido group at C1 and ortho to the bromo group at C4. It is meta to the acetamido group at C2.

Position C6: This position is ortho to the acetamido group at C1 and meta to both the C2-acetamido and C4-bromo groups.

The activating ortho, para-directing nature of the two acetamido groups is the dominant influence. The acetamido group at C1 strongly activates positions C6 (ortho) and C5 (para). The acetamido group at C2 strongly activates positions C3 (ortho) and C6 (para to the nitrogen of the other acetamido group, but this is less conventional). Therefore, positions C3, C5, and C6 are all activated towards electrophilic attack.

While no direct experimental studies on the electrophilic substitution of this compound are prominently reported, the regioselectivity can be inferred from established principles and related reactions. For instance, the nitration of N-(4-bromophenyl)acetamide yields N-(4-bromo-2-nitrophenyl)acetamide, demonstrating the powerful ortho-directing effect of the acetamido group. rsc.org In the case of this compound, the position most activated by both resonance and least affected by steric hindrance would be the preferred site of substitution. Position C5, being para to one acetamido group, is a highly probable candidate. However, the cumulative activating effect at position C6, which is ortho to two acetamido groups, could also lead to substitution at this site, despite potential steric hindrance.

Table 1: Analysis of Regioselectivity for Electrophilic Aromatic Substitution

| Position for Substitution | Influence of C1-Acetamido Group | Influence of C2-Acetamido Group | Influence of C4-Bromo Group | Overall Predicted Reactivity |

| C3 | Meta (Deactivating) | Ortho (Activating) | Meta (Deactivating) | Activated |

| C5 | Para (Strongly Activating) | Meta (Deactivating) | Ortho (Directing) | Strongly Activated |

| C6 | Ortho (Activating) | Para (Activating) | Meta (Deactivating) | Strongly Activated, but potentially sterically hindered |

Cyclization Reactions and Synthesis of Fused Heterocyclic Systems

This compound is an excellent precursor for the synthesis of fused heterocyclic systems, most notably benzimidazoles. The presence of two acetamido groups on adjacent carbons (an ortho-diacetamido functionality) provides the necessary framework for intramolecular or intermolecular cyclization reactions to form a five-membered imidazole (B134444) ring fused to the benzene core.

The general strategy involves the hydrolysis of one or both acetamido groups to yield the corresponding amine functionalities. Complete hydrolysis of this compound under acidic or basic conditions yields 4-bromo-1,2-phenylenediamine. sigmaaldrich.com This diamine is a versatile and common building block in the synthesis of benzimidazoles. nih.govnih.gov

The synthesis of the benzimidazole (B57391) ring from 4-bromo-1,2-phenylenediamine can be achieved through condensation with various one-carbon synthons, such as aldehydes or carboxylic acids (or their derivatives). mdpi.comnih.gov This reaction, often referred to as the Phillips condensation, is a cornerstone of benzimidazole synthesis. For example, the reaction of 4-bromo-1,2-phenylenediamine with formic acid typically yields 5-bromobenzimidazole. Using other aldehydes or carboxylic acids allows for the introduction of a substituent at the 2-position of the benzimidazole ring.

Table 2: Examples of Cyclization Reactions to Form Fused Heterocycles

| Precursor (from title compound) | Reagent for Cyclization | Fused Heterocyclic Product | Catalyst/Conditions |

| 4-Bromo-1,2-phenylenediamine | Formic Acid (HCOOH) | 5-Bromobenzimidazole | Heat, mineral acid |

| 4-Bromo-1,2-phenylenediamine | Aromatic Aldehyde (R-CHO) | 2-Aryl-5-bromobenzimidazole | Oxidative conditions (e.g., H₂O₂, Au/TiO₂) or acidic catalyst nih.gov |

| 4-Bromo-1,2-phenylenediamine | Carboxylic Acid (R-COOH) | 2-Alkyl/Aryl-5-bromobenzimidazole | High temperature, polyphosphoric acid (PPA) |

| N-(2-Amino-4-bromophenyl)acetamide | N/A (Intramolecular) | 2-Methyl-5-bromobenzimidazole | Heat, acid catalyst |

These synthetic pathways highlight the utility of this compound as a masked o-phenylenediamine (B120857), providing a stable and accessible starting material for the construction of biologically and materially significant benzimidazole derivatives.

No Information Found for this compound

Following a comprehensive search of available scientific literature and chemical databases, no specific information or research articles were found for the chemical compound This compound .

Multiple search strategies were employed, including queries for the compound's synthesis, crystal structure, potential applications, and its molecular formula (C10H11BrN2O2). These searches did not yield any relevant results pertaining to this specific molecule.

The search results did identify an isomer, Monobromobimane , which shares the same molecular formula. However, Monobromobimane is a pyrazolopyrazole derivative with a distinctly different chemical structure and is primarily used as a fluorescent probe for thiols. Its properties and applications are not transferable to this compound.

Additionally, information was found for several structurally related compounds, including:

N-(4-bromophenyl)acetamide

2-Bromo-N-(4-bromophenyl)acetamide

N-(2-Bromo-4-nitrophenyl)acetamide

Various other substituted acetanilide (B955) derivatives

While these compounds share some structural similarities with the requested molecule, the specific arrangement of two acetamido groups and a bromine atom on the phenyl ring in "this compound" appears to be uncharacterized in the accessible scientific literature.

It is not possible to generate the requested article on the "Advanced Applications and Research Utility of this compound in Chemical Sciences" as there is no published data available for this specific compound. The absence of information prevents a scientifically accurate and informative discussion on its role as a precursor, its applications in analytical chemistry, or its utility in supramolecular chemistry and crystal engineering. Any attempt to create such content would be speculative and not based on factual, verifiable scientific research.

Advanced Applications and Research Utility of N 2 Acetamido 4 Bromophenyl Acetamide in Chemical Sciences

Supramolecular Chemistry and Crystal Engineering Applications

Directed Assembly in Crystalline Solids

Following a comprehensive search of available scientific literature and chemical databases, no specific research findings or detailed crystallographic data could be located for the directed assembly in crystalline solids of the compound N-(2-acetamido-4-bromophenyl)acetamide. The search did not yield any articles or structural reports detailing the intermolecular interactions, hydrogen bonding patterns, or supramolecular architecture of this specific molecule.

While studies on related compounds such as 2-Bromo-N-(4-bromophenyl)acetamide and N-(4-Bromophenyl)acetamide show evidence of forming supramolecular chains through N—H⋯O hydrogen bonds, there is no available information to confirm similar behavior for this compound. dtic.mil Research on analogous molecules highlights the role of amide functionalities in directing crystal packing, often leading to the formation of one-dimensional chains or more complex two-dimensional networks. However, without experimental data for the title compound, any discussion of its specific solid-state assembly would be speculative.

Interactive Data Table: Crystallographic Data of Related Acetamide (B32628) Compounds

| Compound Name | Formula | Crystal System | Space Group | Key Intermolecular Interactions |

| 2-Bromo-N-(4-bromophenyl)acetamide | C₈H₇Br₂NO | Monoclinic | P2₁/n | N—H⋯O hydrogen bonds forming chains along the c-axis. dtic.mil |

| N-(4-Bromophenyl)acetamide (polymorph) | C₈H₈BrNO | Monoclinic | P2₁/c | N—H⋯O hydrogen bonds forming chains along; weak C—H⋯π interactions. |

| 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide | C₁₂H₁₀BrN₃O | - | - | N—H⋯N, C—H⋯N, and C—H⋯O hydrogen bonds forming 2D networks. |

| 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide | C₁₅H₁₄BrNO₂ | Triclinic | P-1 | N—H⋯O hydrogen bonds and C—H⋯π contacts forming chains. |

Co-crystallization with Other Molecular Species

There is currently no published research available on the co-crystallization of this compound with other molecular species. The potential of this compound to act as a co-former in crystal engineering remains unexplored in the scientific literature. The presence of two acetamido groups suggests it could theoretically act as both a hydrogen bond donor and acceptor, making it a candidate for forming co-crystals. However, without experimental studies, its behavior in co-crystallization experiments cannot be described.

Future Directions and Emerging Research Avenues for N 2 Acetamido 4 Bromophenyl Acetamide

Application of Artificial Intelligence and Machine Learning in Predicting its Reactivity and Designing DerivativesPredictive modeling using AI and machine learning requires existing data sets on the compound's properties and reactivity for training and validation.nih.govsciencedaily.comacs.orgresearchgate.netIn the absence of such data, these computational approaches cannot be applied.

Given the constraints, a scientifically rigorous and informative article on N-(2-acetamido-4-bromophenyl)acetamide that adheres to the requested outline cannot be produced.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。